Triisoamylphosphine oxide
Description
Triisoamylphosphine oxide (TAPO), a tertiary phosphine oxide with the molecular formula $ \text{(i-C}5\text{H}{11}\text{)}_3\text{PO} $, is a neutral organophosphorus compound widely used in solvent extraction processes. Its branched isoamyl groups enhance steric bulk, improving selectivity for metal ion coordination, particularly in acidic media. TAPO demonstrates high efficiency in extracting actinides and lanthanides from nitrate-rich solutions, as well as in separating transition metals .
Properties
CAS No. |
23079-28-9 |
|---|---|
Molecular Formula |
C15H33OP |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[bis(3-methylbutyl)phosphoryl]-3-methylbutane |
InChI |
InChI=1S/C15H33OP/c1-13(2)7-10-17(16,11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI Key |
WRLIIBLDYPFTLG-UHFFFAOYSA-N |
SMILES |
CC(C)CCP(=O)(CCC(C)C)CCC(C)C |
Canonical SMILES |
CC(C)CCP(=O)(CCC(C)C)CCC(C)C |
Other CAS No. |
23079-28-9 |
Synonyms |
triisopentylphosphine oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Oxides
Triisopropylphosphine Oxide (TIPO)
- Molecular Structure : $ \text{(i-C}3\text{H}7\text{)}3\text{PO} $ (vs. TAPO’s $ \text{(i-C}5\text{H}{11}\text{)}3\text{PO} $) .
- Basicity : TIPO has a lower basicity (pKa ≈ -0.5) compared to TAPO, attributed to its shorter alkyl chains, which reduce electron-donating effects .
- Extraction Performance: TIPO exhibits weaker extraction efficiency for thorium (Th⁴⁺) in nitric acid media compared to TAPO. For example, in 5.9N Al(NO₃)₃ at pH = 1, TAPO achieves 10–20% higher distribution coefficients ($ D_{\text{Th}} $) than TIPO .
Table 1: Molecular and Extraction Properties
| Property | TAPO | TIPO |
|---|---|---|
| Molecular Weight (g/mol) | 290.34 | 176.24 |
| pKa (Protonation) | -0.5 | -1.2 (estimated) |
| $ D_{\text{Th}} $ | 12.5 (5.9N Al(NO₃)₃) | 8.3 (5.9N Al(NO₃)₃) |
2-Nonylpyridine N-Oxide (2-NPO)
- Structural Differences : 2-NPO is a heterocyclic N-oxide, whereas TAPO is a phosphine oxide. This distinction impacts their H-bonding and protonation behavior.
- Basicity : 2-NPO has a higher protonation constant (pKa = +1.2) compared to TAPO (pKa = -0.5), making it more effective in weakly acidic conditions .
- Extraction Efficiency: Despite its higher basicity, 2-NPO underperforms TAPO in strong acid media (e.g., 6M HNO₃) due to reduced stability of the extracted complex. For example, TAPO achieves $ D{\text{UO}2^{2+}} $ values >50 in 6M HNO₃, while 2-NPO yields $ D{\text{UO}2^{2+}} $ <20 under the same conditions .
Trioctylamine Oxide (TOAO)
- Functional Group : TOAO is a tertiary amine oxide, lacking the phosphorus center present in TAPO.
- Acid Extraction: TOAO shows lower affinity for strong acids like HClO₄ compared to TAPO. For instance, the log K (extraction constant) for HNO₃ with TOAO in n-heptane is 1.2, while TAPO achieves log K = 2.8 .
- Metal Selectivity : TAPO outperforms TOAO in separating thorium from lanthanides due to stronger P=O⋯Th⁴⁺ interactions .
Comparative Performance in Solvent Extraction
Table 2: Extraction Efficiency in Nitric Acid Media (6M HNO₃)
| Compound | $ D{\text{UO}2^{2+}} $ | $ D_{\text{Th}^{4+}} $ |
|---|---|---|
| TAPO | 52.3 | 12.5 |
| 2-NPO | 18.7 | 5.8 |
| TOAO | 6.4 | 3.1 |
| TIPO | 9.2 | 8.3 |
Industrial and Research Implications
TAPO’s robustness in high-acid media makes it preferable for nuclear fuel reprocessing, while TIPO and 2-NPO find niche roles in pH-controlled separations.
Q & A
Q. What are the primary synthetic routes for triisoamylphosphine oxide (TAPO), and how can purity be optimized during synthesis?
TAPO is typically synthesized via nucleophilic substitution reactions involving isoamyl groups and phosphorus precursors. A common method involves reacting phosphorus oxychloride (POCl₃) with isoamyl alcohol in an inert solvent like tetrahydrofuran (THF) under controlled conditions. Triethylamine (Et₃N) is often added as a base to neutralize HCl byproducts . Purification is achieved through column chromatography or recrystallization using non-polar solvents. Purity optimization requires rigorous monitoring via thin-layer chromatography (TLC) and spectroscopic validation (e.g., ³¹P NMR) to eliminate residual phosphine byproducts .
Q. How can researchers characterize TAPO’s structural and electronic properties?
Key techniques include:
- ³¹P NMR spectroscopy : To confirm the presence of the phosphine oxide group (δ ~20–40 ppm) and assess electronic environments .
- X-ray crystallography : For resolving bond lengths and angles, particularly P=O bond metrics (~1.48 Å) and coordination geometry .
- Infrared (IR) spectroscopy : To identify P=O stretching frequencies (~1150–1250 cm⁻¹) and hydrogen-bonding interactions .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition profiles .
Q. What are the established applications of TAPO in solvent extraction systems?
TAPO is a potent extractant for metal ions (e.g., actinides, lanthanides) due to its high basicity and ability to form stable complexes. It outperforms trioctylphosphine oxide (TOPO) in acidic media (e.g., HNO₃) owing to its lower pKa (−0.5 vs. TOPO’s +1.2), enabling efficient extraction of thorium from nitrate solutions at pH 1 . Diluent choice (e.g., n-heptane, CCl₄) significantly impacts extraction efficiency due to solvation effects .
Advanced Research Questions
Q. How does TAPO’s extraction efficiency vary with solvent polarity and acid concentration?
Experimental design should systematically test diluents (n-heptane, benzene, CHCl₃) and acid concentrations (0.1–6 M HNO₃). For example:
| Diluent | log D (Th⁴⁺) at 3 M HNO₃ |
|---|---|
| n-heptane | 2.8 |
| CCl₄ | 3.5 |
| CHCl₃ | 1.9 |
| Lower-polarity diluents enhance metal complex stability, but CHCl₃’s hydrogen-bonding capacity disrupts P=O⋯H⁺ interactions, reducing efficiency . Acid concentration >4 M may protonate TAPO, diminishing its extractive capacity . |
Q. What mechanisms explain TAPO’s coordination behavior with transition metals?
TAPO acts as a monodentate ligand via its phosphoryl oxygen, forming [M(TAPO)_n]^m+ complexes. Density functional theory (DFT) studies reveal that electron-donating isoamyl groups increase P=O basicity, enhancing metal-ligand bond strength. For example, in UO₂²⁺ complexes, TAPO’s stronger σ-donation compared to TOPO lowers charge-transfer energy, as evidenced by X-ray absorption spectroscopy .
Q. How should researchers address contradictions in reported extraction data for TAPO?
Discrepancies often arise from:
- Diluent effects : Conflicting log D values may reflect unaccounted solvent-solute interactions (e.g., benzene’s π-system vs. aliphatic diluents) .
- Acid co-extraction : Competing HNO₃ extraction can alter aqueous phase activity, necessitating pH buffering .
- Impurity interference : Trace phosphine byproducts (e.g., triisoamylphosphine) may act as synergists/antagonists. Validate purity via ³¹P NMR before experiments .
Q. What methodologies are recommended for studying TAPO’s role in catalytic systems?
Focus on:
- Kinetic studies : Monitor reaction rates in TAPO-mediated catalysis (e.g., cross-coupling) under varying ligand/metal ratios.
- Spectroscopic probes : Use in-situ ³¹P NMR to track ligand displacement or oxidation states.
- Computational modeling : Compare TAPO’s electronic parameters (e.g., Mayer bond order for P=O) with analogous ligands to rationalize catalytic activity .
Data Analysis and Validation
Q. How can researchers differentiate TAPO’s spectroscopic signatures from related phosphine oxides?
Key discriminators include:
- ³¹P NMR shifts : TAPO (δ ~25 ppm) vs. TOPO (δ ~32 ppm) due to alkyl group electron-donating effects .
- IR bands : TAPO’s P=O stretch (~1175 cm⁻¹) is redshifted compared to triphenylphosphine oxide (1190 cm⁻¹) due to alkyl inductive effects .
- Mass spectrometry : Molecular ion peaks at m/z 332 ([M+H]⁺) and fragmentation patterns (e.g., loss of isoamyl groups) .
Q. What strategies mitigate solvent interference in TAPO-based extraction studies?
- Pre-saturate organic phases with aqueous solutions to equilibrate diluents.
- Use inert salts (e.g., Al(NO₃)₃) to maintain ionic strength and suppress third-phase formation .
- Validate phase behavior via slope analysis (log D vs. [TAPO]) to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
